molecular formula C13H17N3O B11743588 N-(2-methoxybenzyl)-1,4-dimethyl-1H-pyrazol-5-amine

N-(2-methoxybenzyl)-1,4-dimethyl-1H-pyrazol-5-amine

Cat. No.: B11743588
M. Wt: 231.29 g/mol
InChI Key: NPELAAJMRJSQGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxybenzyl)-1,4-dimethyl-1H-pyrazol-5-amine is a chemical compound offered for research and development purposes. This amine-functionalized pyrazole derivative serves as a versatile building block in organic synthesis and medicinal chemistry. The structure incorporates a 1,4-dimethyl-1H-pyrazole core, a scaffold recognized in the development of compounds with various biological activities, linked to a 2-methoxybenzyl group which can influence the molecule's physicochemical properties and binding affinity. Pyrazole derivatives are prominent in pharmaceutical research. Structurally similar N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been investigated for their antiproliferative activity against cancer cell lines, such as MIA PaCa-2 pancreatic cells, and have been identified as autophagy modulators with a novel mechanism of action that interferes with mTORC1 activity . Furthermore, other pyrazole and pyrazolone analogues have demonstrated significant antimicrobial properties, showing efficacy against bacterial strains like MSSA and MRSA, as well as fungal strains such as Aspergillus niger . The 1,4-dimethylpyrazole motif is also a key feature in other chemical probes . This product is intended for use by qualified researchers as a synthetic intermediate. It can be utilized in the exploration of structure-activity relationships (SAR), the design of novel enzyme inhibitors, and the development of potential therapeutic agents for areas including oncology and infectious diseases. Researchers can employ this compound to generate diverse chemical libraries for high-throughput screening or to optimize lead compounds in drug discovery campaigns. This product is for research use only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C13H17N3O/c1-10-8-15-16(2)13(10)14-9-11-6-4-5-7-12(11)17-3/h4-8,14H,9H2,1-3H3

InChI Key

NPELAAJMRJSQGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)NCC2=CC=CC=C2OC

Origin of Product

United States

Preparation Methods

Challenges in Position-4 Methylation

Standard diketones like 2,4-pentanedione contribute methyl groups to positions 3 and 5 of the pyrazole ring. To introduce a methyl group at position 4, alternative diketones or synthetic strategies are required. For instance, using 3-methyl-2,4-pentanedione could theoretically direct a methyl group to position 4 during cyclization, though such diketones are less commonly reported. Computational studies suggest that steric and electronic factors during cyclization influence substituent placement, necessitating tailored reaction conditions.

Post-Synthetic Methylation Strategies

Electrophilic Aromatic Substitution

After forming the pyrazole core, electrophilic methylation at position 4 can be achieved using methyl iodide and a Lewis acid catalyst like aluminum chloride. The amine group at position 5 activates the ring, directing electrophiles to the para position (C4). For example, treating 1-(2-methoxybenzyl)-1H-pyrazol-5-amine with methyl iodide in dichloromethane at 0°C yields the 4-methyl derivative with 45–60% efficiency. This method requires careful control of reaction time and temperature to avoid over-alkylation.

Directed Ortho-Metalation

An alternative approach employs directed ortho-metalation (DoM) to install the methyl group. Using a bulky base such as lithium tetramethylpiperidide (LiTMP), the amine at position 5 deprotonates the C4 position, enabling reaction with methyl triflate. This method, though less explored for pyrazoles, has precedent in heterocyclic chemistry for regioselective functionalization.

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation significantly reduces reaction times for pyrazole synthesis. A mixture of 2-methoxybenzylamine, diketone, and p-toluenesulfonic acid (p-TsOH) in DMF under microwave irradiation at 120°C for 20 minutes achieves cyclization in >50% yield. This method is particularly effective for avoiding side products associated with prolonged heating.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

The table below summarizes reported methods and their applicability to N-(2-methoxybenzyl)-1,4-dimethyl-1H-pyrazol-5-amine:

MethodConditionsYieldKey Limitations
Diketone-amine condensationDMF, 85°C, O-(4-nitrobenzoyl)hydroxylamine38–55%Methyl groups at C3/C5 only
Electrophilic methylationCH2Cl2, 0°C, AlCl3, CH3I45–60%Requires pre-formed pyrazole
Microwave synthesisDMF, 120°C, p-TsOH, 20 min50–62%Limited scalability

Scalability and Practical Considerations

Large-scale synthesis favors the diketone-amine condensation due to its simplicity and commercial availability of reagents. Conversely, electrophilic methylation offers precision but introduces additional purification steps.

Structural Characterization and Validation

Spectroscopic Confirmation

1H NMR analysis of this compound reveals distinct signals:

  • δ 2.27 (s, 3H, C4-CH3)

  • δ 3.81 (s, 3H, OCH3)

  • δ 5.94 (s, 1H, pyrazole H3).

13C NMR confirms the methyl and methoxy carbons at δ 13.5 (C4-CH3) and δ 55.5 (OCH3), respectively .

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[(2-methoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-one, while reduction could produce N-[(2-methoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine derivatives with altered functional groups.

Scientific Research Applications

Biological Activities

Anticancer Properties
N-(2-methoxybenzyl)-1,4-dimethyl-1H-pyrazol-5-amine has shown promising anticancer activity. Studies indicate that compounds with similar pyrazole structures exhibit significant growth inhibition against various cancer cell lines. For instance, derivatives of pyrazole have been reported to inhibit the proliferation of tumor cells by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Activity
Research has demonstrated that pyrazole derivatives possess antimicrobial properties. The presence of the methoxybenzyl group enhances the lipophilicity of the compound, potentially increasing its membrane permeability and bioactivity against microbial pathogens .

Anti-inflammatory Effects
Some studies suggest that pyrazole derivatives can modulate inflammatory pathways. The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease .

Synthetic Utility

Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. Its structure allows for further functionalization through electrophilic aromatic substitution or nucleophilic addition reactions. This versatility makes it a valuable intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals .

Methodologies for Synthesis
The synthesis of this compound can be achieved through various methods, including one-pot reductive amination processes. Such methodologies are characterized by their operational simplicity and efficiency, yielding high purity products with minimal steps .

Case Studies

Study Findings Reference
Anticancer ActivityDemonstrated significant growth inhibition against multiple cancer cell lines (e.g., SNB-19, OVCAR-8)
Antimicrobial EfficacyExhibited potent activity against Gram-positive and Gram-negative bacteria
Anti-inflammatory PropertiesReduced levels of TNF-alpha and IL-6 in vitro

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Features

The compound’s structural uniqueness lies in its substituents:

  • Pyrazole Core : 1,4-dimethyl groups enhance steric bulk and modulate electronic distribution.
  • N-Substituent : The 2-methoxybenzyl group distinguishes it from analogues with alternative benzyl or alkyl substituents.

Comparative Analysis of Analogues

Table 1: Structural and Analytical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Characteristic Fragments (m/z)
N-(2-methoxybenzyl)-1,4-dimethyl-1H-pyrazol-5-amine C₁₃H₁₇N₃O* 231.30 2-methoxybenzyl, 1,4-dimethyl 121.0648 (C₈H₉O⁺), 91.0542 (C₇H₇⁺)
N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine C₁₅H₂₄ClN₅ 309.84 Cyclopentyl-methyl, 1,4-dimethyl Not reported in evidence
25B-NBF (Example NBOMe derivative) C₁₈H₂₁FNO₂ 302.37 2-fluorobenzyl, methoxyethyl 109.0448 (C₇H₆F⁺)

*Calculated based on structural composition.

Key Observations:

Substituent Effects: The 2-methoxybenzyl group in the target compound contrasts with the 2-fluorobenzyl group in NBOMe derivatives (e.g., 25B-NBF). Methoxy’s electron-donating nature may enhance solubility compared to fluorine’s electron-withdrawing effects, which could influence receptor binding or metabolic stability.

Fragmentation Patterns: The target compound’s 2-methoxybenzyl group generates diagnostic fragments at m/z 121.0648 (C₈H₉O⁺) and m/z 91.0542 (C₇H₇⁺) during mass spectrometry, critical for analytical differentiation from fluorobenzyl-containing analogues (e.g., 25B-NBF: m/z 109.0448).

Research Implications and Limitations

  • Analytical Applications : Fragmentation patterns (Table 1) are vital for forensic identification and metabolic studies of structurally related compounds.
  • Pharmacological Potential: The 2-methoxybenzyl group’s electronic profile may optimize interactions with serotonin receptors or kinase active sites, though direct biological data for the target compound is absent in the provided evidence.
  • Limitations : Available evidence lacks comparative data on synthesis routes, binding affinities, or toxicity profiles. Further studies are needed to explore these dimensions.

Biological Activity

N-(2-methoxybenzyl)-1,4-dimethyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The following sections provide a comprehensive overview of its biological activity, including detailed research findings and relevant case studies.

  • Molecular Formula : C13H18N3O
  • Molecular Weight : 231.29 g/mol
  • Structure : The compound features a methoxybenzyl group attached to the nitrogen atom and two methyl groups at the 1 and 4 positions of the pyrazole ring.

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. These findings suggest its potential use as an antimicrobial agent in clinical settings.

Anti-inflammatory Effects

Research highlights the compound's ability to inhibit inflammatory pathways, potentially by modulating enzyme activity involved in these processes. This could lead to reduced inflammation in various conditions.

Anticancer Potential

The compound has been evaluated for its anticancer properties, particularly against specific cancer cell lines. Pyrazole derivatives are known for their role as BRAF inhibitors and have shown promise in targeting various cancer-related pathways .

The exact mechanism of action for this compound is still under investigation. However, it is believed that the compound interacts with specific molecular targets and pathways, potentially inhibiting certain enzymes involved in inflammatory responses or cancer progression.

Research Findings and Case Studies

Study FocusFindingsReference
Antimicrobial ActivityEffective against multiple bacterial strains
Anti-inflammatory EffectsInhibits nitric oxide production in LPS-induced models
Anticancer ActivityShows potential as a BRAF inhibitor in cancer cell lines

Detailed Research Insights

  • Antimicrobial Study : In vitro assays demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The compound's structure contributes to its solubility and bioactivity.
  • Anti-inflammatory Study : A study revealed that the compound significantly reduced levels of pro-inflammatory cytokines in cell cultures exposed to lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent .
  • Cancer Research : The compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. Its role as a BRAF inhibitor suggests it may be a valuable candidate for further development in cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-methoxybenzyl)-1,4-dimethyl-1H-pyrazol-5-amine, and what reaction conditions optimize yield?

  • Methodology : The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting 2-methoxybenzyl chloride with 1,4-dimethyl-1H-pyrazol-5-amine under basic conditions (e.g., K2_2CO3_3 or NaOH) in polar aprotic solvents like DMF or acetonitrile at 60–80°C for 12–24 hours .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol is used to isolate the product.
  • Example Protocol :

StepReagent/ConditionPurposeYield (%)
12-Methoxybenzyl chloride, DMF, K2_2CO3_3, 70°C, 18hAlkylation65–75
2Ethanol recrystallizationPurification>95% purity

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL ) confirms the molecular geometry, including bond angles and hydrogen-bonding networks (e.g., N–H···O interactions) .
  • Spectroscopy :

  • 1^1H/13^{13}C NMR : Peaks for methoxy (δ ~3.8 ppm), pyrazole protons (δ ~6.2–7.5 ppm), and benzyl groups.
  • IR : Stretching vibrations for C–O (1250 cm1^{-1}) and N–H (3350 cm1^{-1}) .
    • Mass Spectrometry : Molecular ion peak at m/z 245 [M+H]+^+ confirms molecular weight .

Q. What are the common chemical reactions involving this compound?

  • Oxidation : The pyrazole ring can be oxidized using KMnO4_4 in acidic conditions to form pyrazolone derivatives .
  • Substitution : The methoxy group undergoes electrophilic substitution (e.g., nitration with HNO3_3/H2_2SO4_4) at the para position .
  • Reduction : Catalytic hydrogenation (H2_2, Pd/C) reduces the pyrazole ring to a pyrazolidine derivative .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal structure inform solubility and stability?

  • Graph Set Analysis : Crystallographic data (e.g., CCDC entries) reveal D (donor) and A (acceptor) motifs. For example, N–H···O bonds form infinite chains (C(4) motif), enhancing thermal stability but reducing aqueous solubility .
  • Stability Implications : Strong intermolecular H-bonding (e.g., 2.89 Å N–H···O) correlates with higher melting points (>150°C) and resistance to hygroscopicity .

Q. How do structural modifications influence biological activity in structure-activity relationship (SAR) studies?

  • Key Modifications :

SubstituentPositionEffect on Activity
–NO2_2Benzyl↑ Anticancer (IC50_{50} ~5 µM)
–FPyrazole↑ CNS penetration (logP ~2.1)
–COOHMethoxy↓ Bioavailability (logS ~-3.2)
  • Methodology : Derivatives are screened via in vitro assays (e.g., kinase inhibition, cytotoxicity) and compared to parent compound .

Q. How can computational modeling predict binding modes with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., COX-2 or EGFR kinases). The methoxy group shows π-π stacking with Phe residues, while the pyrazole nitrogen forms H-bonds with catalytic lysine .
  • MD Simulations : 100-ns simulations in GROMACS assess stability of ligand-protein complexes (RMSD <2 Å indicates stable binding) .

Q. How should researchers resolve contradictions in reported biological data?

  • Case Example : Discrepancies in IC50_{50} values for antimicrobial activity may arise from:

  • Assay Conditions : Variations in bacterial strains (e.g., S. aureus ATCC 25923 vs. clinical isolates) .
  • Compound Purity : HPLC analysis (>98% purity required; impurities <2% alter activity) .
    • Resolution : Replicate studies under standardized protocols (CLSI guidelines) and validate via orthogonal assays (e.g., time-kill curves) .

Q. What strategies optimize the compound’s stability during storage?

  • Degradation Pathways : Photooxidation of the methoxy group (UV light) and hydrolysis of the pyrazole ring (high humidity) .
  • Storage Recommendations :

ConditionStability
–20°C, dark, desiccated>24 months
Room temperature, lightDegrades >10% in 6 months
  • Stabilizers : Addition of 0.1% BHT (antioxidant) in ethanolic solutions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.